Cas no 26646-35-5 (2-(3-Nitrophenoxy)ethanamine)

2-(3-Nitrophenoxy)ethanamine is a nitro-substituted aromatic amine compound characterized by the presence of an ethanamine linker attached to a 3-nitrophenoxy moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the ethanamine chain offers flexibility for derivatization. Its well-defined molecular structure ensures consistent performance in coupling reactions and heterocycle formation. The compound is typically handled under controlled conditions due to its sensitivity, requiring proper storage and handling to maintain stability. It is commonly used in research and industrial settings where precise aromatic amine functionalization is required.
2-(3-Nitrophenoxy)ethanamine structure
2-(3-Nitrophenoxy)ethanamine structure
Product Name:2-(3-Nitrophenoxy)ethanamine
CAS No:26646-35-5
MF:C8H10N2O3
MW:182.176601886749
MDL:MFCD12824702
CID:852239
PubChem ID:11694008
Update Time:2025-06-08

2-(3-Nitrophenoxy)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Nitrophenoxy)ethanamine
    • 2-(3-NITROPHENOXY)ETHYLAMINE
    • Ethanamine, 2-(3-nitrophenoxy)-
    • 1-(2-AMINOETHOXY)-3-NITROBENZENE
    • 1-Amino-2-(3-nitrophenoxy)aethan
    • 2-(2-ANILINOVINYL)-5-CYANO-1,3-DIETHYL-2-METHYLBENZIMIDAZOLIUM IODIDE
    • 3-Nitrophenoxyethylamin
    • Ethanamine,2-(3-nitrophenoxy)
    • m-nitrophenoxyethylamine
    • AKOS010259593
    • SY008290
    • MFCD12824702
    • 2-(3-Nitrophenoxy)ethan-1-amine
    • 26646-35-5
    • DB-067663
    • SCHEMBL7873589
    • DTXSID20470706
    • CS-0318231
    • MDL: MFCD12824702
    • Inchi: 1S/C8H10N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5,9H2
    • InChI Key: HJGILQJJFYDIRR-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 182.06900
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 336.9±22.0 °C at 760 mmHg
  • Flash Point: 157.6±22.3 °C
  • PSA: 81.07000
  • LogP: 2.15580
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(3-Nitrophenoxy)ethanamine Security Information

2-(3-Nitrophenoxy)ethanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(3-Nitrophenoxy)ethanamine Production Method

Additional information on 2-(3-Nitrophenoxy)ethanamine

Introduction to 2-(3-Nitrophenoxy)ethanamine (CAS No. 26646-35-5)

2-(3-Nitrophenoxy)ethanamine, also known by its CAS number 26646-35-5, is a versatile organic compound with a wide range of applications in chemical and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitrophenyl group and an aminoethyl moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable reagent in various synthetic pathways and biological studies.

The molecular formula of 2-(3-Nitrophenoxy)ethanamine is C9H11NO3, and its molecular weight is approximately 189.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, making it easy to handle in laboratory settings.

In recent years, the study of 2-(3-Nitrophenoxy)ethanamine has gained significant attention due to its potential applications in the development of new pharmaceuticals and therapeutic agents. Research has shown that the nitrophenyl group can undergo reduction to form an amino group, which can then participate in various chemical reactions, including coupling reactions and condensations. This property makes 2-(3-Nitrophenoxy)ethanamine a useful intermediate in the synthesis of complex molecules with biological activity.

The aminoethyl moiety of 2-(3-Nitrophenoxy)ethanamine can also be modified through alkylation or acylation reactions, further expanding its utility in synthetic chemistry. For instance, the amino group can be protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), allowing for sequential functionalization and controlled synthesis of target molecules.

In the context of medicinal chemistry, 2-(3-Nitrophenoxy)ethanamine has been explored as a potential lead compound for the development of new drugs targeting various diseases. One notable area of research involves its use as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. For example, recent studies have demonstrated that derivatives of 2-(3-Nitrophenoxy)ethanamine can inhibit the activity of protein kinases, which are key targets in cancer therapy.

Beyond its use as a synthetic intermediate, 2-(3-Nitrophenoxy)ethanamine has also shown promise in the field of materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems.

The safety and handling of 2-(3-Nitrophenoxy)ethanamine are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in a well-ventilated area or fume hood.

In conclusion, 2-(3-Nitrophenoxy)ethanamine (CAS No. 26646-35-5) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical properties make it an invaluable tool for synthetic chemists and medicinal chemists alike. As ongoing research continues to uncover new applications and derivatives, the importance of this compound is likely to grow even further.

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